molecular formula C18H30ClNO B1397311 2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride CAS No. 1219980-97-8

2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride

Cat. No.: B1397311
CAS No.: 1219980-97-8
M. Wt: 311.9 g/mol
InChI Key: GCRQQFNAUKLQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C18H30ClNO and its molecular weight is 311.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anti-Acetylcholinesterase Activity

Piperidine derivatives, including compounds structurally related to 2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride, have been extensively studied for their anti-acetylcholinesterase (anti-AChE) activity. Research by Sugimoto et al. (1990) found that introducing bulky moieties and alkyl or phenyl groups enhances anti-AChE activity. Notably, one of the synthesized compounds showed an affinity significantly greater for AChE than for butyrylcholinesterase, suggesting potential use as an antidementia agent (Sugimoto et al., 1990).

Synthesis and SAR of AChE Inhibitors

Further investigation into the structure-activity relationships (SAR) of piperidine derivatives has been conducted. Another study by Sugimoto et al. (1992) extended SAR to rigid analogues and derivatives with enhanced anti-AChE activity, identifying compounds with selective affinity to AChE over BuChE (Sugimoto et al., 1992).

Use in Asymmetric Synthesis

The versatility of piperidine derivatives is also evident in their application in asymmetric synthesis. Passarella et al. (2005) demonstrated the use of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester in the stereoselective synthesis of various biologically active alkaloids, showcasing the compound's role as a chiral building block (Passarella et al., 2005).

Potential in Proteinkinase Inhibition

Another area of application is in the synthesis of potent proteinkinase inhibitors. Hao et al. (2011) described an asymmetric synthesis route for a key intermediate used in the synthesis of CP-690550, a proteinkinase inhibitor. This synthesis suggests potential industrial applications due to its mild conditions and high yields (Hao et al., 2011).

Properties

IUPAC Name

2-[2-[(4-tert-butylphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO.ClH/c1-18(2,3)16-9-7-15(8-10-16)14-20-13-11-17-6-4-5-12-19-17;/h7-10,17,19H,4-6,11-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRQQFNAUKLQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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